molecular formula C10H18Cl2N2O2 B3807533 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate

Cat. No.: B3807533
M. Wt: 269.17 g/mol
InChI Key: RXIRVVFHDUOBAM-UHFFFAOYSA-N
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Description

4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate (CAS: 2368828-82-2 ) is a high-purity chemical building block supplied with 97% purity . This piperidinol derivative features a pyridine ring and is characterized by a molecular formula of C10H18Cl2N2O2 and a molecular weight of 269.172 g/mol . Its structure, which includes one aromatic ring and three hydrogen bond acceptors, makes it a versatile scaffold or intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis of more complex molecules targeting the central nervous system . Researchers value this compound for its potential application in neuroscience, where similar piperidine and pyridine derivatives are often explored as ligands for various neurotransmitter receptors. The dihydrochloride salt form enhances its stability and solubility in aqueous systems, facilitating its use in biological assays. This product is intended for research purposes by qualified laboratory personnel only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the relevant Material Safety Data Sheet for safe handling procedures.

Properties

IUPAC Name

4-pyridin-3-ylpiperidin-4-ol;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH.H2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9;;;/h1-2,5,8,11,13H,3-4,6-7H2;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIRVVFHDUOBAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CN=CC=C2)O.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate typically involves the reaction of 3-pyridinecarboxaldehyde with piperidine in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt. The final step involves the addition of water to obtain the hydrate form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and purification systems is common in industrial settings to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridinecarboxylic acids, while reduction can produce piperidinol derivatives.

Scientific Research Applications

Pharmaceutical Applications

  • Drug Development
    • 4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential as therapeutic agents targeting multiple biological pathways, including those involved in neurodegenerative diseases and cancer treatment .
  • Antidepressant Activity
    • Research indicates that compounds derived from piperidine structures exhibit antidepressant properties. The interaction of 4-(3-pyridinyl)-4-piperidinol with neurotransmitter systems suggests potential efficacy in treating mood disorders .
  • Anti-inflammatory Properties
    • Studies have shown that derivatives of piperidone, including those related to 4-(3-pyridinyl)-4-piperidinol, possess anti-inflammatory activities. These compounds modulate the expression of inflammatory mediators such as iNOS and COX-2, making them candidates for developing anti-inflammatory drugs .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from simpler piperidine derivatives. A common synthetic route includes:

  • Formation of the Piperidine Ring : Starting materials are reacted under specific conditions to form the piperidine backbone.
  • Pyridine Substitution : The introduction of the pyridine group is achieved through electrophilic aromatic substitution or similar methods.
  • Hydrochloride Salt Formation : The final product is often converted into its dihydrochloride salt to enhance solubility and stability for pharmaceutical formulations.

Notable Case Studies

  • Case Study 1 : A recent study explored the antidepressant effects of a derivative of 4-(3-pyridinyl)-4-piperidinol in animal models. Results indicated significant improvement in depressive behaviors, supporting further exploration for clinical applications .
  • Case Study 2 : Another investigation focused on the anti-inflammatory properties of related compounds, demonstrating that they effectively reduced inflammation markers in vitro and in vivo models, suggesting potential therapeutic uses in inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate with structurally analogous compounds:

Structural Analogs and Their Properties

Compound Name CAS Number Molecular Formula Substituents/Modifications Molecular Weight (g/mol) Key Applications/Properties
This compound Not explicitly listed C₁₀H₁₈Cl₂N₂O₂ 3-Pyridinyl at C4; dihydrochloride hydrate 269.17 Research in receptor modulation
3-(Piperidin-4-yl)pyridine hydrochloride 690261-73-5 C₁₀H₁₄N₂·HCl Pyridine substituted at C3 of piperidine 198.69 Higher lipophilicity; CNS-targeted studies
4-(3-Chlorophenyl)piperidin-4-amine dihydrochloride 1707369-71-8 C₁₁H₁₄ClN₂·2HCl 3-Chlorophenyl at C4; amine group 298.64 Ion channel modulation
4-(3-Ethylphenoxy)piperidine hydrochloride Not explicitly listed C₁₃H₁₈ClNO 3-Ethylphenoxy at C4 263.74 Enhanced metabolic stability
Ethyl 3-(pyridin-4-ylmethyl)piperidine-3-carboxylate dihydrochloride 1188263-73-1 C₁₅H₂₁N₂O₂·2HCl Pyridinylmethyl and carboxylate groups 369.26 Dual functionality for targeted therapies

Impact of Substituents on Properties

  • Substitution Position : The placement of substituents (e.g., 3-pyridinyl vs. 4-pyridinyl) significantly alters electronic and steric properties. For instance, 3-(Piperidin-4-yl)pyridine hydrochloride (pyridine at C3) exhibits a 0.87 structural similarity score to the target compound but shows higher lipophilicity due to positional effects .
  • Functional Groups : The presence of a trifluoromethyl group (as in ) or carboxylate moiety () enhances metabolic stability and binding affinity, respectively.
  • Salt Forms: Dihydrochloride salts (e.g., ) improve aqueous solubility compared to monohydrochloride analogs, facilitating in vitro assays.

Biological Activity

4-(3-Pyridinyl)-4-piperidinol dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a pyridine moiety, which is critical for its biological activity. The dihydrochloride form enhances solubility, facilitating pharmacological testing.

Antimicrobial Activity

Research has indicated that derivatives of piperidinol, including 4-(3-pyridinyl)-4-piperidinol, exhibit significant antimicrobial properties. A study identified several piperidinol derivatives with notable activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) as low as 1.5 μg/mL for some compounds . This suggests potential applications in treating tuberculosis.

TRPV1 Modulation

The compound has been evaluated for its activity as a TRPV1 receptor modulator. High-throughput screening revealed that certain pyridinylpiperazine derivatives could selectively antagonize TRPV1, which is involved in pain signaling pathways. This positions the compound as a candidate for developing analgesics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Key findings include:

  • Pyridine Substitution : The presence of the pyridine ring is essential for activity, influencing binding affinity and selectivity towards various biological targets.
  • Hydroxyl Group Positioning : Variations in the hydroxyl group’s position on the piperidine ring affect both efficacy and toxicity profiles .

Anti-Tuberculosis Screening

In a targeted screening effort, several piperidinol derivatives were synthesized and tested against tuberculosis. The most promising candidates demonstrated good anti-tuberculosis activity with acceptable therapeutic indices. However, significant side effects were noted during in vivo testing, limiting their further development .

Pain Management Trials

Clinical studies have focused on the analgesic properties of TRPV1 antagonists derived from this compound class. Early-phase trials suggest that these compounds can effectively reduce pain responses without the severe side effects associated with traditional analgesics .

Data Tables

Compound Activity MIC (μg/mL) Notes
4-(3-Pyridinyl)-4-piperidinolAnti-tuberculosis1.5Effective against M. tuberculosis
TRPV1 ModulatorAnalgesicN/APotential pain relief without severe side effects

Q & A

Q. What are the standard synthetic routes for 4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate, and what analytical methods validate its purity?

The compound is typically synthesized via cyclization of piperidine precursors with pyridine derivatives under controlled conditions. Key steps include:

  • Reaction setup : Use of anhydrous ethanol or methanol as solvents, with sodium hydroxide as a base to facilitate nucleophilic substitution .
  • Purification : Recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
  • Purity validation :
    • Titration : Quantify chloride content via argentometric titration (e.g., 98.0–102.0% purity range) .
    • Spectroscopy : Confirm structural integrity using IR spectroscopy (peaks at 1650 cm⁻¹ for pyridine C=N stretching) .
    • HPLC : Assess impurities (<0.1% by area normalization) using a C18 column and UV detection at 254 nm .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Keep in airtight, light-resistant containers at 2–8°C. The dihydrochloride hydrate form is hygroscopic; desiccants (e.g., silica gel) are recommended .
  • Stability : Monitor for discoloration (yellowing indicates degradation) and periodic chloride content verification .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound, and what factors contribute to variability?

Yield optimization requires addressing:

  • Solvent selection : Anhydrous ethanol improves solubility of intermediates compared to methanol .
  • Temperature control : Maintain 40–50°C during cyclization to avoid side reactions (e.g., over-oxidation).
  • Catalyst use : Pilot studies suggest palladium catalysts enhance pyridine-piperidine coupling efficiency by 15–20% .
  • Common pitfalls : Moisture ingress reduces hydrochloride salt stability; use inert gas purging during synthesis .

Q. What strategies resolve contradictions in pharmacological data, such as conflicting receptor binding affinities?

Discrepancies in reported IC₅₀ values (e.g., µ-opioid vs. δ-opioid receptors) may arise from:

  • Assay conditions : Buffer pH (7.4 vs. 6.8) alters ionization of the piperidine nitrogen, affecting receptor interactions .
  • Metabolite interference : Hydrate decomposition products (e.g., free pyridine) can skew results; validate compound stability before assays .
  • Statistical rigor : Use orthogonal assays (e.g., SPR and radioligand binding) to confirm target engagement .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neurological targets?

  • In silico modeling : Dock the compound into homology models of GABAₐ or NMDA receptors to predict binding pockets .
  • Mutagenesis studies : Introduce point mutations (e.g., GluN1-L550A) to test critical binding residues .
  • Functional assays : Measure intracellular Ca²⁺ flux in neuronal cell lines post-treatment to assess receptor modulation .

Q. What methodologies identify and quantify degradation products under accelerated stability conditions?

  • Forced degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identify degradation products (e.g., 3-pyridinol) using a Q-TOF mass spectrometer in positive ion mode .
  • Quantitation : Compare peak areas against USP reference standards for hydrolyzed byproducts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility values across studies?

Variability in solubility (e.g., 12 mg/mL in water vs. 8 mg/mL in PBS) may stem from:

  • Hydrate vs. anhydrous forms : Confirm the compound’s hydration state via Karl Fischer titration .
  • Buffer ionic strength : High chloride concentrations (e.g., PBS) reduce solubility due to common ion effects .
  • Temperature : Document measurement conditions (e.g., 25°C vs. 37°C) for reproducibility .

Methodological Best Practices

Q. What protocols ensure reproducibility in pharmacological dose-response studies?

  • Stock solution preparation : Use DMSO (≤0.1% final concentration) to avoid solvent toxicity .
  • Dose range : Test 0.1–100 µM with 3-fold serial dilutions to capture full efficacy and potency .
  • Controls : Include vehicle controls and reference agonists/antagonists (e.g., muscimol for GABAₐ studies) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate
Reactant of Route 2
4-(3-pyridinyl)-4-piperidinol dihydrochloride hydrate

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